4-Methanesulfonylthiophene-3-carboxamide
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Overview
Description
4-Methanesulfonylthiophene-3-carboxamide, also known by its IUPAC name 4-(methylsulfonyl)thiophene-3-carboxamide , is a chemical compound with the molecular formula C6H7NO3S2. Its molecular weight is approximately 205.26 g/mol . The compound features a thiophene ring substituted with a carboxamide group and a methylsulfonyl (CH3SO2) moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-Methanesulfonylthiophene-3-carboxamide involves the following steps:
Thiophene Derivatization: Start with thiophene as the precursor. Introduce the methylsulfonyl group at the desired position (usually the 4-position) using appropriate reagents and conditions.
Carboxamide Formation: Next, react the methylsulfonylthiophene with an amine (e.g., ammonia or an amine derivative) to form the carboxamide group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential in an industrial setting.
Chemical Reactions Analysis
4-Methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The carboxamide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
4-Methanesulfonylthiophene-3-carboxamide finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the development of materials or specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
While no direct analogs are mentioned, researchers may compare 4-Methanesulfonylthiophene-3-carboxamide with related compounds based on their structural motifs and reactivity patterns.
Biological Activity
4-Methanesulfonylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound consists of a thiophene ring substituted with a methanesulfonyl group and a carboxamide moiety. The presence of these functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, which may result in therapeutic effects.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies have demonstrated that this compound may possess anticancer activity. It appears to inhibit cell proliferation in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
Data Table: Summary of Biological Activities
Biological Activity | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against multiple strains | |
Anticancer | Inhibits cell proliferation in cancer cells | |
Anti-inflammatory | Reduces cytokine production |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were assessed. Results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound could be further developed as an anticancer agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives are being explored to improve potency and selectivity towards specific biological targets.
Properties
Molecular Formula |
C6H7NO3S2 |
---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
4-methylsulfonylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NO3S2/c1-12(9,10)5-3-11-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) |
InChI Key |
REIQZKKFUXSTBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1C(=O)N |
Origin of Product |
United States |
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